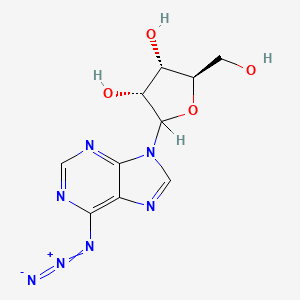
6-Azido-9-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-9- is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of an arabinofuranosyl sugar moiety attached to a purine base with an azido group at the 6-position. It is known for its potential antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9- typically involves the conversion of 9-β-D-arabinofuranosyladenine (ara-A) to its 6-azido derivative. One common method includes the reaction of ara-A with a chlorinating agent to form 6-chloro-9-β-D-arabinofuranosylpurine, which is then treated with sodium azide to yield 6-Azido-9- .
Industrial Production Methods: While specific industrial production methods for 6-Azido-9- are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azido-9- undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Reduction: 9-Arabinofuranosyl-6-aminopurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Azido-9- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and as a research chemical.
Wirkmechanismus
The mechanism of action of 6-Azido-9- involves its conversion to 9-β-D-arabinofuranosyladenine (ara-A) in vivo. Ara-A is then phosphorylated to its active triphosphate form, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
9-β-D-Arabinofuranosyladenine (ara-A): A nucleoside analog with antiviral properties.
9-β-D-Arabinofuranosylguanine (ara-G): Another nucleoside analog with similar antiviral and anticancer activities.
Uniqueness: 6-Azido-9- is unique due to the presence of the azido group, which can be selectively reduced to an amine, providing a versatile intermediate for further chemical modifications. This structural feature enhances its potential as a prodrug and broadens its applicability in medicinal chemistry .
Eigenschaften
CAS-Nummer |
53821-43-5 |
|---|---|
Molekularformel |
C10H11N7O4 |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
(3R,4S,5R)-2-(6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-8-5-9(13-2-12-8)17(3-14-5)10-7(20)6(19)4(1-18)21-10/h2-4,6-7,10,18-20H,1H2/t4-,6-,7-,10?/m1/s1 |
InChI-Schlüssel |
RPEDALNTACVIFY-VTHZCTBJSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
Synonyme |
6-AAP nucleoside 9-(beta-D-arabinofuranosyl)-6-azidopurine 9-arabinofuranosyl-6-azidopurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















